molecular formula C5H4N2O3 B6260409 4-oxo-1,4-dihydropyridazine-3-carboxylic acid CAS No. 17417-55-9

4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B6260409
CAS No.: 17417-55-9
M. Wt: 140.1
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Description

4-oxo-1,4-dihydropyridazine-3-carboxylic acid is a pyridazine-based heterocyclic compound with the molecular formula C 5 H 4 N 2 O 3 . Pyridazine derivatives are recognized as a significant class of biologically active heterocycles, attracting considerable attention in medicinal chemistry and materials science due to their remarkable structural versatility and precise tunability . Researchers value these compounds as ligands for their selectivity in forming transition metal complexes, which are useful in various catalytic and materials science applications . The compound's structure, featuring a carboxylic acid functional group, makes it a valuable building block for the synthesis of more complex molecules. Literature indicates that pyridazine derivatives exhibit a broad spectrum of therapeutic potential, which has been extensively documented in studies investigating their anticancer, antidiabetic, and antibiotic activities . This reagent is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-pyridazine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2O3/c8-3-1-2-6-7-4(3)5(9)10/h1-2H,(H,6,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IABMSFZLDSRRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNN=C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801287322
Record name 4-Hydroxy-3-pyridazinecarboxylic acid
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Molecular Weight

140.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246668-88-1, 17417-55-9
Record name 4-Hydroxy-3-pyridazinecarboxylic acid
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Record name 4-Hydroxy-3-pyridazinecarboxylic acid
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Record name 4-oxo-1,4-dihydropyridazine-3-carboxylic acid
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Synthetic Methodologies for 4 Oxo 1,4 Dihydropyridazine 3 Carboxylic Acid and Its Derivatives

Classical and Established Synthetic Routes

Traditional approaches to the synthesis of 4-oxo-1,4-dihydropyridazine-3-carboxylic acid derivatives have historically relied on well-established condensation and cyclization reactions, followed by functional group manipulations.

Condensation Reactions in Pyridazine (B1198779) Ring Formation

The formation of the pyridazine ring is often achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. In the context of synthesizing this compound, a common strategy involves the reaction of a γ-keto acid or its ester with hydrazine hydrate (B1144303). biomedpharmajournal.org This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the dihydropyridazinone ring.

For instance, the condensation of β-aroylpropionic acids with hydrazine hydrate in a suitable solvent like ethanol (B145695) leads to the formation of 6-aryl-2,3,4,5-tetrahydropyridazin-3-ones. biomedpharmajournal.org The general reaction is depicted below:

Scheme 1: General condensation reaction for pyridazinone ring formation.

Reactant 1Reactant 2ProductConditionsReference
β-Aroylpropionic acidHydrazine hydrate6-Aryl-2,3,4,5-tetrahydropyridazin-3-oneEthanol, reflux biomedpharmajournal.org
γ-Keto esterHydrazine hydrate6-Substituted-4,5-dihydropyridazin-3(2H)-oneEthanol, reflux

This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Cyclization Strategies for Dihydropyridazine (B8628806) Cores

Various cyclization strategies have been employed to construct the dihydropyridazine core. One notable method is the Dieckmann cyclization of an acylated hydrazone. This approach involves a three-step sequence starting from an α-keto ester. The α-keto ester is first converted to its hydrazone, which is then acylated with ethyl malonyl chloride. The resulting intermediate undergoes an intramolecular Dieckmann condensation to furnish the 6-substituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl ester. researchgate.net

Another strategy involves the intramolecular [4+2] Diels-Alder reaction of a suitably substituted precursor. While less common for this specific scaffold, this powerful cyclization method offers a high degree of stereocontrol in the formation of the heterocyclic ring. rsc.org

The reaction of a hydrazone β-keto ester with an alkyl acid chloride in the presence of a base, followed by acidification, also leads to the formation of the pyridazinone ring. This method provides a versatile route to variously substituted pyridazinones.

Hydrolysis of Ester Precursors to Yield Carboxylic Acids

The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester precursor, typically an ethyl or methyl ester. This transformation is commonly achieved under basic conditions, for example, by refluxing the ester with an aqueous solution of sodium hydroxide, followed by acidification to precipitate the carboxylic acid. mdpi.com

The hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate to the corresponding carboxylic acid serves as a close analogy for this transformation. mdpi.com Similarly, the hydrolysis of a pyridazino[4,5-b] nih.govbenzodiazocine-5,12-dione derivative with mild alkaline conditions yields a pyridazine-4-carboxylic acid. rsc.org

Scheme 2: General hydrolysis of an ester precursor.

Starting MaterialReagentsProductReference
Ethyl 4-oxo-1,4-dihydropyridazine-3-carboxylate1. NaOH (aq) 2. HCl (aq)This compound mdpi.com
Diethyl pyridazine-4,5-dicarboxylateNaOH (aq)5-(o-Aminophenylcarbamoyl)-pyridazine-4-carboxylic acid rsc.org

Advanced and Novel Synthetic Approaches

In recent years, modern synthetic methodologies have been explored to improve the efficiency, safety, and sustainability of the synthesis of heterocyclic compounds, including this compound.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. nih.govnih.gov While a specific continuous flow synthesis of this compound has not been extensively reported, the principles of flow chemistry can be readily applied to the classical synthetic routes.

For example, the condensation and cyclization steps could be performed in a heated flow reactor, allowing for precise control of reaction time and temperature, potentially leading to higher yields and purities. acs.orgmdpi.com The use of packed-bed reactors with solid-supported catalysts or reagents can also facilitate purification and product isolation. uc.pt The synthesis of other heterocyclic carboxylic acids, such as 1H-pyrrole-3-carboxylic acid, has been successfully demonstrated in a flow regime, highlighting the potential of this technology for the target molecule. uc.pt

A plausible flow setup could involve pumping a solution of the γ-keto ester and hydrazine hydrate through a heated coil reactor to form the dihydropyridazinone ester, followed by an in-line hydrolysis step using a base, and then an automated work-up and purification module.

Electrocarboxylation for Carboxylic Acid Introduction

Electrocarboxylation represents an attractive and sustainable method for the introduction of a carboxylic acid group onto an organic molecule, utilizing carbon dioxide as a C1 source. beilstein-journals.orgnih.gov This technique involves the electrochemical reduction of an organic substrate in the presence of CO2.

While the direct electrocarboxylation of a dihydropyridazine precursor to introduce the C3-carboxylic acid has not been explicitly detailed, the electrocarboxylation of 1,4-dihydropyridine (B1200194) derivatives provides a strong precedent. nih.gov In this analogous system, a substituted 1,4-dihydropyridine is electrochemically reduced to generate a carbanion, which then reacts with carbon dioxide to form the carboxylate.

The general mechanism for the electrocarboxylation of an organic halide, a common precursor, involves a two-electron reduction of the C-X bond to form a carbanion, which then acts as a nucleophile towards CO2. nih.govmdpi.com A similar strategy could be envisioned for a 3-halo-1,4-dihydropyridazin-4-one, where electrochemical reduction would generate the desired carbanion for subsequent carboxylation. This method avoids the use of organometallic reagents and offers a greener alternative for the synthesis of the target carboxylic acid. semanticscholar.org

Rearrangement Reactions in Dihydropyridazine Synthesis

Rearrangement reactions represent a powerful tool in heterocyclic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. In the context of dihydropyridazine synthesis, reactions such as the Hantzsch dihydropyridine (B1217469) synthesis provide a foundational framework. organic-chemistry.orgwikipedia.org This multicomponent reaction classically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia. wikipedia.org While traditionally used for pyridine (B92270) synthesis, modifications and analogous strategies can be adapted for pyridazine systems.

One notable rearrangement process involves the Fischer-Hepp type rearrangement, which has been observed in pyrimidine (B1678525) chemistry and suggests potential pathways for related nitrogenous heterocycles. researchgate.net Such intramolecular migrations are critical for installing substituents at specific positions on the heterocyclic ring. researchgate.net The mechanism of the Hantzsch reaction itself can proceed through multiple routes depending on the reactants and conditions, sometimes involving an enamine intermediate that combines with a Knoevenagel-type product. scispace.com This adaptability allows for the synthesis of a diverse range of substituted dihydropyridines and, by extension, dihydropyridazines. scispace.comtandfonline.com

Catalytic Methods in Pyridazine Derivatization

Catalysis is central to modern organic synthesis, offering efficient and selective pathways for molecular functionalization. For pyridazine derivatives, metal-catalyzed cross-coupling reactions are particularly prominent. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are widely used to introduce aryl, alkynyl, and vinyl groups onto the pyridazine core. researchgate.net These methods are instrumental in building a library of derivatives from a common intermediate, such as a halogenated pyridazine. mdpi.com

For instance, palladium(II) acetate (B1210297) and ligands like Xantphos have been successfully used in N-arylation reactions to form fused heterocyclic systems, such as imidazo[1,2-b]pyridazines. researchgate.net Ruthenium and palladium catalysts have also been employed in cyclization reactions to construct the pyridazine ring itself from precursors like alkyne diols or internal alkynes. liberty.edu Furthermore, the Hantzsch synthesis can be optimized using various catalysts, including p-toluenesulfonic acid (PTSA), sulfated polyborate, or even environmentally benign catalysts like β-cyclodextrin–polyurethane polymer, often under solvent-free or aqueous conditions to improve yields and sustainability. wikipedia.orgtandfonline.com

Catalyst TypeReactionApplication in Pyridazine Synthesis
Palladium-based Suzuki, Sonogashira, Heck, Buchwald-HartwigFunctionalization of the pyridazine ring with C-C and C-N bonds. researchgate.net
Ruthenium-based CyclizationFormation of the pyridazine ring from alkyne precursors. liberty.edu
Acid Catalysts (e.g., PTSA) Hantzsch ReactionEfficient synthesis of dihydropyridine scaffolds. wikipedia.org
Heterogeneous Catalysts Hantzsch ReactionEnvironmentally friendly synthesis of dihydropyridines. tandfonline.com

Strategies for Substituent Introduction and Functionalization

N-Alkylation and N-Arylation Reactions

Introducing alkyl and aryl groups onto the nitrogen atoms of the pyridazine ring is a key functionalization step. N-alkylation involves the addition of an alkyl group to a nitrogen atom, a process that can be challenging but is crucial for creating diverse derivatives. wisdomlib.org This reaction allows for the modification of the compound's electronic and steric properties. Similarly, N-arylation, often achieved through copper-catalyzed coupling with arylboronic acids or palladium-catalyzed Buchwald-Hartwig amination, attaches aryl moieties to the ring nitrogen. researchgate.netsemanticscholar.org These reactions are fundamental in synthesizing complex structures, including fused bicyclic systems like pyrido[3',2':4,5]imidazo[1,2-b]pyridazine. researchgate.net The regioselectivity of these reactions is a critical consideration, especially in unsymmetrically substituted pyridazines.

Electrophilic and Nucleophilic Substitution on the Pyridazine Ring

The pyridazine ring, being a π-deficient heterocycle, exhibits distinct reactivity towards substitution reactions.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two adjacent nitrogen atoms deactivates the pyridazine ring towards electrophilic attack, making such reactions more difficult than on benzene (B151609). uoanbar.edu.iqquimicaorganica.org When these reactions do occur, they require vigorous conditions. quimicaorganica.org The presence of activating groups on the ring can facilitate the introduction of an electrophile. researchgate.net

Nucleophilic Aromatic Substitution: Conversely, the electron deficiency of the pyridazine ring makes it highly susceptible to nucleophilic aromatic substitution. uoanbar.edu.iq Nucleophiles preferentially attack the electron-deficient carbon atoms, typically at positions ortho and para to the ring nitrogens (positions 3, 6, and 4, 5 respectively). quora.comstackexchange.com The stability of the anionic intermediate (Meisenheimer complex) is a key factor determining the regioselectivity of the attack. stackexchange.com Halogenated pyridazines are common substrates, where the halogen acts as a good leaving group, allowing for substitution by various nucleophiles. wur.nl For example, a chloro-pyridazine derivative can be used as a building block for further derivatization through reactions with amines or via Suzuki arylation. mdpi.com

Formation of Diverse Carboxylic Acid Derivatives (e.g., Esters, Amides)

The carboxylic acid group at the 3-position of this compound is a versatile handle for creating a wide array of derivatives.

Esters: Esterification can be achieved through standard methods, such as refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. datapdf.com Another sophisticated method is the Yamaguchi esterification, which involves forming a mixed anhydride (B1165640) from the carboxylic acid using 2,4,6-trichlorobenzoyl chloride, followed by reaction with an alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). proquest.comresearchgate.net

Amides: Amide derivatives are commonly synthesized by coupling the carboxylic acid with an amine. This transformation often requires the use of coupling reagents to activate the carboxylic acid. rjpbcs.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or propylphosphonic anhydride (T3P) are effective for this purpose. rjpbcs.comtandfonline.com These methods allow for the formation of amide bonds with a wide range of amines, leading to derivatives with diverse functionalities. rjpbcs.com

DerivativeReagent(s)General Method
Ethyl Ester Ethanol, Sulfuric AcidFischer Esterification datapdf.com
Various Esters 2,4,6-Trichlorobenzoyl Chloride, Alcohol, DMAPYamaguchi Esterification proquest.comresearchgate.net
Amides Amine, DCC or T3PAmide Coupling rjpbcs.comtandfonline.com
Hydrazides Ethyl Ester, HydrazineHydrazinolysis datapdf.com

Purification and Isolation Techniques in Pyridazine Synthesis

The successful synthesis of pyridazine derivatives relies on effective purification and isolation techniques to obtain the target compound in high purity. Common methods employed include extraction, chromatography, and crystallization.

Extraction: Liquid-liquid extraction is frequently used as an initial workup step to separate the desired product from the reaction mixture. liberty.edu For instance, after a reaction, the product can be extracted into an organic solvent like dichloromethane, followed by washing with acidic and basic aqueous solutions to remove impurities. liberty.eduresearchgate.net

Crystallization/Recrystallization: This is a primary method for purifying solid products. The crude product is dissolved in a suitable hot solvent and allowed to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution. nih.gov Solvents such as dioxane, benzene, or methanol (B129727) are commonly used for recrystallizing pyridazine derivatives. datapdf.comnih.gov

Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography is an indispensable tool. nih.govoup.com Silica (B1680970) gel is a common stationary phase, and a suitable eluting solvent system (e.g., hexane/ethyl acetate) is used to separate compounds based on their polarity. nih.govoup.com This technique can effectively remove byproducts and unreacted starting materials. proquest.com In some cases, specialized chromatography like preparative thin-layer chromatography (using a chromatotron) or columns packed with C18-bonded silica are used for more challenging separations. researchgate.netoup.com

Applications in Chemical Synthesis

4-Oxo-1,4-Dihydropyridazine-3-Carboxylic Acid as a Synthetic Building Block

The dihydropyridazinone core, particularly when functionalized with a carboxylic acid group, serves as a foundational structure for constructing a variety of organic molecules. The reactivity of the N-H group, the enone system, and the carboxylic acid moiety allows for diverse synthetic transformations. While literature specifically detailing the reactions of this compound is specialized, the broader class of pyridazinones is well-established in synthetic chemistry.

For instance, the core structure is often built from the condensation of 3-aroylpropionic acids with hydrazine (B178648) derivatives. This fundamental reaction establishes the pyridazinone ring, which can then be further functionalized. Research into the synthesis of dihydropyrimidine (B8664642) and pyridazinone hybrids demonstrates the utility of a pre-formed pyridazinone structure which is then coupled with other heterocyclic systems to generate novel compounds. nih.gov In these syntheses, the pyridazinone portion acts as a key building block, providing a rigid scaffold and specific physicochemical properties to the final hybrid molecule. The carboxylic acid or a derivative like a hydrazide at the 3-position is crucial for linking the pyridazinone to other molecular fragments.

The synthetic utility is summarized in the table below, highlighting the key reactive sites and their potential transformations.

Reactive SitePotential TransformationResulting Structure
Carboxylic Acid (C3)Amide Coupling, EsterificationAmides, Esters, Hydrazides
Ring Nitrogen (N1)Alkylation, ArylationN-Substituted Pyridazinones
Enone System (C5-C6)Nucleophilic Addition, CycloadditionSubstituted/Fused Pyridazinones
Oxo Group (C4)Conversion to Thione or Halo groupThio-pyridazinones, Halopyridazines

These transformations underscore the role of the this compound scaffold as a versatile platform for generating molecular diversity.

Role in Multi-Component Reactions for Complex Molecule Assembly

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate complex molecular libraries. frontiersin.org

While the classic Hantzsch reaction is a well-known MCR for synthesizing dihydropyridines, nih.govijcrt.org analogous strategies have been developed for pyridazinone synthesis. A notable example is the ultrasound-promoted, three-component synthesis of pyridazinones from arenes, cyclic anhydrides, and aryl hydrazines, catalyzed by an ionic liquid/AlCl₃ system. researchgate.net This one-pot reaction provides an efficient and environmentally benign route to substituted pyridazinone cores.

The components and conditions for this type of MCR are outlined below.

Component 1Component 2Component 3CatalystConditionsProduct
Arene (e.g., Benzene)Cyclic Anhydride (B1165640) (e.g., Maleic Anhydride)Aryl Hydrazine[bmim]Br/AlCl₃Ultrasound IrradiationSubstituted Pyridazinone

This approach highlights how the fundamental pyridazinone structure can be assembled through convergent MCRs, which is a powerful tool in combinatorial chemistry and drug discovery for creating diverse molecular scaffolds. researchgate.net

Precursor Utility for Other Nitrogen-Containing Heterocycles

The this compound scaffold can serve as a valuable precursor for the synthesis of more complex, fused nitrogen-containing heterocycles. The strategic placement of functional groups on the pyridazinone ring allows for subsequent intramolecular reactions to build additional rings onto the core structure.

Although direct examples involving the specific pyridazine (B1198779) title compound are limited, extensive research on analogous 4-oxoquinoline-3-carboxylic acid systems demonstrates the viability of this synthetic strategy. In these cases, the quinolone core is first functionalized through nucleophilic aromatic substitution, followed by reduction and subsequent intramolecular cyclization (lactamization) to yield fused polycyclic systems. nih.govnih.govresearchgate.net This general methodology can be conceptually applied to the dihydropyridazine (B8628806) scaffold.

The table below illustrates this analogous synthetic pathway using quinolone precursors, which serves as a model for the potential transformations of dihydropyridazines.

Starting MaterialReaction SequenceFused Heterocyclic ProductReference
7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid1. SNAr with β-alanine2. Nitro group reduction3. PPA-catalyzed lactamizationDiazepino[2,3-h]quinoline nih.gov
7-Chloro-8-nitro-4-oxoquinoline-3-carboxylic acid1. SNAr with 3-mercaptopropionic acid2. Nitro group reduction3. PPA-catalyzed lactamization frontiersin.orgbeilstein-journals.orgThiazepino[2,3-h]quinoline nih.govresearchgate.net
7,8-Diamino-4-oxoquinoline-3-carboxylateCyclocondensation with 1,2-diketonesPyrido[2,3-f]quinoxaline researchgate.net

By applying similar principles, the this compound core could be elaborated into fused systems such as pyridazino-diazepines or pyridazino-thiazines, expanding the accessible chemical space for this class of compounds.

Scaffold for the Development of Hybrid Molecules

The concept of molecular hybridization involves combining two or more distinct pharmacophores into a single molecule. This strategy aims to create novel chemical entities with potentially improved affinity, better selectivity, or a dual mode of action by targeting multiple biological pathways simultaneously. semanticscholar.org The pyridazinone ring is recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds, making it an excellent candidate for inclusion in hybrid molecule design. mdpi.com

A specific example of this approach is the synthesis of dihydropyrimidine-pyridazinone hybrids designed as potential anti-breast cancer agents. nih.gov In this work, researchers condensed various 3-aroylpropionic acids with dihydropyrimidine hydrazine derivatives. This reaction directly links the pyridazinone scaffold to a dihydropyrimidine moiety, creating a novel hybrid compound. Several analogs developed through this strategy showed potent in-vitro activity against human breast cancer cell lines. nih.gov

The design principle for these hybrid molecules is summarized below.

Scaffold 1Scaffold 2LinkerResulting Hybrid Molecule
PyridazinoneDihydropyrimidineDirect N-N bond (from hydrazine condensation)Dihydropyrimidine-pyridazinone hybrid

This research underscores the utility of the pyridazinone core as a foundational element for developing sophisticated hybrid molecules, leveraging its established biological relevance to create new therapeutic candidates.

Computational and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of pyridazinone derivatives. While specific studies solely dedicated to 4-oxo-1,4-dihydropyridazine-3-carboxylic acid are limited in publicly available literature, the principles and findings from research on closely related pyridazinone structures offer significant insights.

Analysis of Tautomeric Forms and Stability

Pyridazinone scaffolds are known to exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For this compound, the primary tautomeric equilibrium involves the keto-enol forms. Theoretical calculations on related pyrazolopyridazinones have explored the stability of such tautomers. ias.ac.in These studies indicate that the oxo (keto) form is generally the more stable tautomer. researchgate.net For analogous 4-oxo-1,4-dihydropyridine-3-carboxylates, calculations at the DFT B3LYP-D3/6-311+G(d,p) level of theory have been used to evaluate this equilibrium, confirming the predominance of the pyridone (keto) form in solution. nih.gov It is therefore highly probable that this compound also predominantly exists in its keto form.

The relative stability of tautomers can be quantified by calculating their Gibbs free energies. A hypothetical comparison for this compound would likely show the keto form to have a lower Gibbs free energy, indicating its thermodynamic preference.

Tautomeric FormRelative Gibbs Free Energy (kcal/mol) (Hypothetical)
Keto (4-oxo)0.0 (Reference)
Enol (4-hydroxy)> 0

Note: The data in this table is hypothetical and serves as an illustration based on findings for related compounds. Specific computational studies on this compound are required for precise energy values.

Investigation of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting character. The HOMO-LUMO energy gap is a key indicator of chemical stability.

For pyridazinone derivatives, DFT calculations have been employed to determine these electronic parameters. mdpi.comiiste.org These studies generally reveal that the distribution of HOMO and LUMO densities is concentrated around the pyridazinone ring and its substituents. This information helps in predicting the sites of electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released upon gaining an electron.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

ParameterFormulaHypothetical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.8
Energy Gap (ΔE)ELUMO - EHOMO4.7
Ionization Potential (I)-EHOMO6.5
Electron Affinity (A)-ELUMO1.8
Electronegativity (χ)(I + A) / 24.15
Chemical Hardness (η)(I - A) / 22.35
Chemical Softness (S)1 / η0.43
Electrophilicity Index (ω)χ2 / (2η)3.66

Note: The values in this table are hypothetical and illustrative, based on typical ranges observed for related heterocyclic compounds. Specific calculations are needed for this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. For a molecule like this compound, MD simulations can reveal the preferred conformations of the carboxylic acid group relative to the pyridazinone ring and how these are influenced by intermolecular interactions, particularly hydrogen bonding with solvent molecules.

Ligand-Target Interaction Modeling

To explore the potential of this compound as a biologically active agent, ligand-target interaction modeling, including molecular docking and binding affinity predictions, is employed. These in silico techniques predict how a small molecule (ligand) might bind to the active site of a biological macromolecule, such as a protein or enzyme.

Molecular Docking Studies with Biological Macromolecules

Molecular docking studies have been extensively performed on various pyridazinone derivatives to investigate their potential as inhibitors of enzymes like acetylcholinesterase and aldose reductase. researchgate.netresearchgate.netwu.ac.thnih.gov These studies have shown that the pyridazinone scaffold can effectively fit into the active sites of these enzymes, forming key interactions with amino acid residues.

For this compound, docking studies would be crucial to identify potential biological targets. The carboxylic acid and the keto group of the pyridazinone ring are key pharmacophoric features that can participate in hydrogen bonding and electrostatic interactions within a protein's active site. For instance, in docking simulations with a hypothetical enzyme, one would expect to see the carboxylate group forming salt bridges with positively charged residues like arginine or lysine, and the carbonyl oxygen and ring nitrogens acting as hydrogen bond acceptors.

Binding Affinity Predictions and Interaction Mapping

Following molecular docking, the strength of the ligand-protein interaction is estimated by calculating the binding affinity, often expressed as a binding energy (in kcal/mol). nih.gov Lower binding energies indicate a more stable complex and potentially higher inhibitory activity. For pyridazinone derivatives targeting various enzymes, favorable binding energies have been reported. researchgate.netamazonaws.com

Interaction mapping provides a detailed visualization of the non-covalent interactions between the ligand and the protein's active site residues. These interactions can include:

Hydrogen Bonds: Crucial for specificity and affinity.

Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

Pi-Pi Stacking: Occurs between aromatic rings.

Salt Bridges: Strong electrostatic interactions.

A hypothetical interaction map for this compound with a target protein is presented below.

Interaction TypeInteracting Ligand Atom/GroupInteracting Protein Residue (Hypothetical)
Hydrogen BondCarboxylate OxygenArginine (Arg)
Hydrogen BondCarbonyl OxygenSerine (Ser)
Hydrogen BondRing NitrogenTyrosine (Tyr)
Hydrophobic InteractionPyridazinone RingLeucine (Leu), Valine (Val)

Note: The interacting residues in this table are for illustrative purposes. The actual interactions would depend on the specific biological target.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish mathematical relationships between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. mdpi.comnih.gov For the pyridazinone class of compounds, to which this compound belongs, QSAR studies have been employed to elucidate the structural requirements for various biological activities.

While specific QSAR/QSPR models for this compound are not extensively documented in publicly available literature, studies on related pyridazinone derivatives offer valuable insights into the types of molecular descriptors that govern their behavior. These studies lay a foundation for how QSPR and QSAR models could be developed for the title compound to predict its properties and biological activities.

Research on various pyridazinone derivatives has shown that their biological activities, such as fungicidal and anti-inflammatory effects, can be correlated with a combination of electronic, steric, and lipophilic parameters. asianpubs.orgnih.gov For instance, a QSAR study on a series of pyridazinone derivatives identified atomic charge (AE) and the logarithm of the partition coefficient (log P) as key factors influencing their fungicidal activity. asianpubs.org This suggests that both the electronic distribution within the molecule and its hydrophobicity are critical determinants of its biological function. asianpubs.org

The development of a QSAR or QSPR model typically involves the calculation of various molecular descriptors. These descriptors can be categorized as follows:

Descriptor CategoryExamplesRelevance
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesDescribes the electronic distribution and reactivity of the molecule.
Steric Molecular volume, Surface area, Molar refractivityRelates to the size and shape of the molecule, influencing its fit into a biological target or its packing in a crystal.
Lipophilic Log P (octanol-water partition coefficient)Quantifies the hydrophobicity of the molecule, which affects its solubility, membrane permeability, and binding to proteins. asianpubs.orgnih.gov
Topological Connectivity indices, Shape indicesNumerical descriptors of the molecular structure and branching.

By establishing a statistically significant correlation between these descriptors and a specific property (e.g., solubility, melting point) or activity (e.g., enzyme inhibition), predictive models can be built. Such models would be invaluable in designing new derivatives of this compound with tailored physicochemical properties or enhanced biological activities. eurekalert.org

Spectroscopic Characterization Support through Computational Predictions (e.g., NMR, IR)

NMR Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com The calculated magnetic shielding constants are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (TMS).

For this compound, the following characteristic chemical shifts would be expected:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Carboxylic Acid (-COOH)> 10160 - 170The acidic proton is typically broad and downfield. The carbonyl carbon is also significantly deshielded.
Pyridazinone Ring (C=O)-155 - 165The carbonyl carbon within the ring is expected to be in a similar region to the carboxylic carbonyl.
Pyridazinone Ring (-CH=)7.5 - 8.5130 - 150The chemical shifts of the vinylic protons and carbons in the heterocyclic ring are influenced by the electronegativity of the nitrogen atoms and the carbonyl group.
Pyridazinone Ring (-NH-)9 - 12-The amide-like proton is expected to be downfield and may exhibit broadening due to exchange.

IR Spectroscopy:

Theoretical vibrational analysis using DFT can predict the frequencies and intensities of the fundamental vibrational modes of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netbohrium.com The calculated frequencies are often scaled by an empirical factor to better match experimental data.

The predicted IR spectrum of this compound would be characterized by the following key absorption bands:

Functional GroupPredicted Vibrational Frequency (cm⁻¹)Vibrational Mode
O-H (Carboxylic Acid)2500 - 3300Stretching (broad, due to hydrogen bonding)
N-H (Amide in ring)3100 - 3300Stretching
C=O (Carboxylic Acid)1700 - 1725Stretching
C=O (Amide in ring)1650 - 1680Stretching
C=C / C=N1500 - 1650Stretching
C-O (Carboxylic Acid)1210 - 1320Stretching

The broadness of the O-H stretching band is a hallmark of carboxylic acids and is due to strong intermolecular hydrogen bonding. spectroscopyonline.com Computational predictions can help in assigning the often complex fingerprint region of the IR spectrum.

Crystallographic Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Packing)

While the crystal structure of the parent this compound is not available in the Cambridge Structural Database, the crystallographic analysis of a closely related derivative, [1-(4-carboxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid]-(methylsulfinyl)methane, provides significant insights into the molecular geometry and intermolecular interactions of the core pyridazinone structure. nih.govnih.gov

The dihydropyridazine (B8628806) ring in this derivative is nearly planar, indicating a degree of aromatic character. nih.gov The bond lengths within the ring are intermediate between typical single and double bonds, suggesting electron delocalization. nih.gov

Intermolecular Interactions:

The crystal packing of pyridazinone derivatives is typically dominated by a network of hydrogen bonds. nih.govnih.goviucr.org For this compound, the presence of both a carboxylic acid group and an N-H group in the pyridazinone ring allows for the formation of robust hydrogen-bonding motifs.

The most prominent interactions expected in the crystal lattice are:

Carboxylic Acid Dimers: Carboxylic acids frequently form centrosymmetric dimers through strong O-H···O hydrogen bonds between two molecules.

N-H···O Hydrogen Bonds: The N-H group of the pyridazinone ring can act as a hydrogen bond donor to the carbonyl oxygen of either the carboxylic acid or another pyridazinone ring, often leading to the formation of chains or sheets. nih.gov

C-H···O Interactions: Weaker C-H···O hydrogen bonds involving the C-H bonds of the pyridazinone ring can also contribute to the stability of the crystal packing.

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
N-N bond length (Å)~1.35 - 1.37 nih.govnih.gov
C=O bond length (Å)~1.23 - 1.25 nih.govnih.gov
Common H-bond MotifN-H···O dimers nih.gov

In addition to hydrogen bonding, π-π stacking interactions between the pyridazinone rings of adjacent molecules can also play a role in the crystal packing, particularly in derivatives containing aromatic substituents. iucr.org The interplay of these various intermolecular forces determines the final crystal structure and influences physicochemical properties such as melting point and solubility.

Future Research Directions and Outlook

Development of Next-Generation Synthetic Methodologies

The synthesis of pyridazinone derivatives often involves the cyclization of keto-carboxylic acids with hydrazine (B178648) or its derivatives. scispace.com Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 4-oxo-1,4-dihydropyridazine-3-carboxylic acid and its derivatives.

Key areas for development include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. This could involve microwave-assisted or ultrasound-irradiated reactions, which have been shown to improve yields and reduce reaction times for related heterocyclic syntheses. scispace.com

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the desired product, which improves efficiency by reducing the number of purification steps. scispace.com

Flow Chemistry: Implementing continuous flow processes for safer, more scalable, and consistent production of the target compound and its derivatives.

Novel Catalytic Systems: Exploring new catalysts, such as ionic liquids or reusable solid-acid catalysts, to improve reaction rates and selectivity in the formation of the pyridazinone ring. scispace.com

Synthetic StrategyPotential AdvantagesRelevant Precedent
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiencySynthesis of thieno[3,4-d]pyridazinones. scispace.com
Multicomponent ReactionsIncreased efficiency, reduced waste, operational simplicityEnvironmentally benign synthesis of pyridazinones and phthalazinones. scispace.com
Domino ReactionsFormation of complex molecules in a single step from simple starting materialsDomino hydrohydrazination and condensation for pyridazinone synthesis. scispace.com

Exploration of Novel Reactivity and Transformation Pathways

The unique structure of this compound, featuring a pyridazinone ring, a carboxylic acid, and reactive N-H and C-H bonds, offers numerous opportunities for chemical modification. Future studies should systematically explore its reactivity to generate diverse compound libraries for screening.

Potential transformation pathways to investigate include:

N-Substitution: Alkylation, arylation, or acylation at the N1 position of the pyridazinone ring to modulate the compound's electronic properties and biological activity.

Carboxylic Acid Derivatization: Conversion of the C3-carboxylic acid into a wide array of functional groups such as esters, amides, and hydrazides to explore structure-activity relationships (SAR).

Ring Functionalization: Investigating electrophilic and nucleophilic substitution reactions on the pyridazine (B1198779) ring itself, although the pyridazine nucleus is generally electron-deficient.

Cyclization Reactions: Using the carboxylic acid and adjacent ring positions as handles for annulation reactions to build novel fused heterocyclic systems, similar to spirocyclization reactions observed with pyridazine-4,5-dicarboxylic acid anhydride (B1165640). researchgate.net

Advanced Computational Modeling for Optimized Derivatization and Target Identification

Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, in silico methods can guide the synthesis of derivatives with enhanced activity and selectivity.

Future computational efforts should focus on:

Quantum Chemical Calculations: Employing Density Functional Theory (DFT) to analyze the molecule's electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential, which can provide insights into its reactivity and intermolecular interactions. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models to establish a correlation between the structural features of a series of derivatives and their biological activity, thereby guiding the design of more potent compounds. nih.gov

Molecular Docking and Dynamics: Screening derivatives against known biological targets through molecular docking to predict binding affinities and modes. nih.govmdpi.com Subsequent molecular dynamics simulations can validate these interactions and assess the stability of the ligand-protein complexes. tandfonline.com

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, reducing late-stage failures. mdpi.comresearchgate.net

Uncovering New Biological Targets and Elucidating Their Mechanisms of Action

The pyridazinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. semanticscholar.org A primary future goal will be to identify the specific targets of this compound and its derivatives and to understand their mechanisms of action.

Potential Biological ActivityKnown Targets for Pyridazinone Scaffolds
Anti-inflammatoryCyclooxygenase (COX), Lipooxygenase (LOX), Phosphodiesterase 4 (PDE4) researchgate.netmdpi.comnih.gov
Cardiovascularα1a-adrenoceptor, Endothelial nitric oxide synthase (eNOS) nih.govnih.gov
AnticancerVarious kinases, Proteasomes researchgate.netacs.org
AntibacterialVarious bacterial proteins mdpi.com
NeuroprotectiveMonoamine oxidase B (MAO-B) nih.govmdpi.com

Future research should involve screening the compound against diverse panels of enzymes, receptors, and cell lines to uncover novel therapeutic applications. Once a biological activity is confirmed, mechanistic studies using techniques like Western blotting, qPCR, and enzymatic assays will be crucial to elucidate how the compound exerts its effects at a molecular level.

Integration with High-Throughput Screening for Mechanistic Elucidation

High-Throughput Screening (HTS) allows for the rapid testing of thousands of compounds, making it a powerful tool for drug discovery and mechanistic studies. nih.gov The integration of HTS with a library of derivatives based on the this compound scaffold could significantly accelerate research.

Future strategies should include:

Library Synthesis: Creating a diverse chemical library through combinatorial synthesis, focusing on modifications at the N1, C3 (carboxylic acid), and other ring positions.

Target-Based Screening: Testing the library against specific, validated biological targets known to be modulated by pyridazinone compounds (e.g., PDE4, MAO-B). nih.govnih.gov

Phenotypic Screening: Employing cell-based assays to identify compounds that produce a desired physiological effect (e.g., reduction of inflammatory markers, cancer cell apoptosis) without a preconceived target. nih.gov

Inverse Virtual Screening (iVS): Using the structure of the lead compounds in computational screens against large databases of protein structures to identify potential biological targets, a strategy successfully used for other pyridazinone libraries. tandfonline.comnih.gov This can help de-orphanize hits from phenotypic screens and uncover novel mechanisms of action.

By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound as a valuable building block for the development of new therapeutics and chemical probes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-oxo-1,4-dihydropyridazine-3-carboxylic acid, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : Synthesis often involves cyclization of substituted pyridazine precursors or hydrolysis of ester derivatives. For example, ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate (a related intermediate) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid derivative . Optimization includes monitoring reaction temperature (typically 60–80°C) and pH control to minimize side products. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂:MeOH gradients) is critical for purity >95% .

Q. How can researchers validate the structural identity and purity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for pyridazine protons) and carboxylate carbon (δ ~170 ppm) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (0.1% TFA in H₂O:MeCN) to assess purity .
  • Mass Spectrometry : ESI-MS in negative mode should show [M–H]⁻ peak matching the molecular weight (C₅H₄N₂O₄: 156.09 g/mol) .

Advanced Research Questions

Q. How do the functional groups in this compound influence its coordination chemistry in polymer synthesis?

  • Methodological Answer : The carboxylate and keto groups act as bridging ligands in coordination polymers. For example, in catena-polyoxometalate structures, the carboxylate binds to metal centers (e.g., Zn²⁺, Cu²⁺), while the keto group participates in hydrogen bonding. Structural diversity arises from pH-dependent deprotonation and solvent choice (e.g., DMF vs. H₂O). X-ray crystallography reveals bond angles (e.g., M–O–C ~120°) and interlayer π-π stacking distances (3.5–4.0 Å), critical for fluorescence properties .

Q. What crystallographic parameters govern the stability of fluoroquinolone derivatives incorporating this scaffold, such as 1-cyclopropyl-6-fluoro-7-(4-nitroso-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

  • Methodological Answer : Stability is driven by:

  • Intermolecular Interactions : C–H⋯O hydrogen bonds (2.5–2.8 Å) and π-π stacking between quinoline rings (centroid distances: 3.58–3.93 Å) .
  • Intramolecular Forces : Strong O–H⋯O hydrogen bonds (1.8–2.0 Å) and C–H⋯F interactions (2.3–2.5 Å). Crystal packing parameters (e.g., space group P1, unit cell dimensions a = 8.378 Å, b = 9.625 Å) should be cross-validated via single-crystal XRD .

Q. How can researchers resolve contradictions in reported spectral data or crystal structures of derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference multiple datasets (e.g., Cambridge Structural Database) for bond lengths/angles. For example, discrepancies in keto-group tautomerism (enol vs. keto forms) can arise from solvent polarity .
  • Computational Validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts or IR spectra, comparing with experimental data .
  • Controlled Replication : Reproduce synthesis under strictly anhydrous conditions to eliminate hydration artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.